molecular formula C10H16N2 B13201835 5-(Pentan-3-yl)pyridin-2-amine

5-(Pentan-3-yl)pyridin-2-amine

Cat. No.: B13201835
M. Wt: 164.25 g/mol
InChI Key: ZYPRKBXXJQKUEU-UHFFFAOYSA-N
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Description

5-(Pentan-3-yl)pyridin-2-amine is an organic compound with the molecular formula C10H16N2 It consists of a pyridine ring substituted at the second position with an amine group and at the fifth position with a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Amination of Pyridine Derivatives: One common method involves the amination of a pyridine derivative. For instance, 2-chloropyridine can be reacted with pentan-3-ylamine under basic conditions to yield 5-(Pentan-3-yl)pyridin-2-amine.

    Reductive Amination: Another method is the reductive amination of 2-pyridinecarboxaldehyde with pentan-3-ylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods often involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods typically employ automated systems to control reaction conditions precisely, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(Pentan-3-yl)pyridin-2-amine can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced forms, depending on the reducing agents used.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines or fully reduced hydrocarbons.

    Substitution: Halogenated or sulfonated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Pentan-3-yl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 5-(Pentan-3-yl)pyridin-2-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Lacks the pentan-3-yl group, making it less hydrophobic and potentially less bioavailable.

    5-Methylpyridin-2-amine: Has a methyl group instead of a pentan-3-yl group, resulting in different steric and electronic properties.

    5-(Butan-2-yl)pyridin-2-amine: Similar structure but with a shorter alkyl chain, which may affect its reactivity and interactions.

Uniqueness

5-(Pentan-3-yl)pyridin-2-amine is unique due to its specific substitution pattern, which combines the properties of both the pyridine ring and the pentan-3-yl group. This combination allows for unique interactions and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

5-pentan-3-ylpyridin-2-amine

InChI

InChI=1S/C10H16N2/c1-3-8(4-2)9-5-6-10(11)12-7-9/h5-8H,3-4H2,1-2H3,(H2,11,12)

InChI Key

ZYPRKBXXJQKUEU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CN=C(C=C1)N

Origin of Product

United States

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